molecular formula C36H44B2O8 B3316929 1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl- CAS No. 955405-38-6

1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-

Cat. No. B3316929
CAS RN: 955405-38-6
M. Wt: 626.4 g/mol
InChI Key: WHKQTTJXRFHDJJ-UHFFFAOYSA-N
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Description

The compound “1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-” is a complex organic molecule. It is related to the family of 1,3,2-dioxaborolanes, which are boron-containing organic compounds .

Scientific Research Applications

Synthesis of Pinacol Boronic Esters

This compound is a reagent used in organic synthesis to synthesise pinacol boronic esters . These esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry to synthesize various organic compounds.

Inhibitor of Gelatinase A

It has been found to have a role as an inhibitor of gelatinase A , an enzyme that degrades type IV and type V gelatins. This could potentially be used in the treatment of diseases where this enzyme plays a role, such as certain types of cancer.

Borylation of Aromatics

This compound can be used for the borylation of aromatics by Pd catalysis . This is a key step in many organic synthesis processes, as it allows for the introduction of a boron atom into an aromatic ring, which can then be further functionalized.

cis-Vicinal Diborylation of Acetylenes and Olefins

It can be used for the cis-vicinal diborylation of acetylenes and olefins with Pt catalysis . This reaction is useful for the synthesis of 1,2-diboryl alkenes, which are valuable intermediates in organic synthesis.

Borylation at the Benzylic C-H Bond of Alkylbenzenes

This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in the synthesis of various organic compounds.

Hydroboration of Alkyl or Aryl Alkynes and Alkenes

It can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This reaction is a key step in the synthesis of various organic compounds.

Mechanism of Action

Target of Action

The primary target of this compound is the benzylic C-H bond of alkylbenzenes . The compound interacts with these bonds in the presence of a palladium catalyst, leading to the formation of pinacol benzyl boronate .

Mode of Action

The compound acts as a borylation agent , interacting with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The compound can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .

Biochemical Pathways

The compound affects the borylation pathway and the hydroboration pathway . These pathways involve the addition of a boron atom to organic compounds, leading to the formation of organoboron compounds . The downstream effects of these pathways can include the synthesis of various organic compounds, including pinacol benzyl boronate .

Pharmacokinetics

The compound’sboiling point is 42-43 °C/50 mmHg (lit.) , which may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action include the formation of organoboron compounds such as pinacol benzyl boronate . These compounds can be used in further organic synthesis reactions .

Action Environment

Environmental factors that may influence the compound’s action, efficacy, and stability include temperature and the presence of a catalyst. For example, the compound’s borylation activity requires the presence of a palladium catalyst . Additionally, the compound’s boiling point suggests that it may be volatile at high temperatures .

properties

IUPAC Name

2-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44B2O8/c1-33(2)34(3,4)44-37(43-33)27-19-23-15-11-13-17-25(23)29(31(27)41-21-39-9)30-26-18-14-12-16-24(26)20-28(32(30)42-22-40-10)38-45-35(5,6)36(7,8)46-38/h11-20H,21-22H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKQTTJXRFHDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44B2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110903
Record name 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-

CAS RN

955405-38-6
Record name 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955405-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-
Reactant of Route 3
Reactant of Route 3
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-
Reactant of Route 4
Reactant of Route 4
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-
Reactant of Route 5
Reactant of Route 5
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-
Reactant of Route 6
Reactant of Route 6
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-

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